benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-12-13(5-10)18-23-17-12)20-6-11(7-20)21-8-14(16-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWDFDXUYYQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety linked to a triazole and azetidine structure. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. The structural features contribute to its biological activity by enhancing lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Thiadiazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Type | Effect |
|---|---|---|
| Thiadiazole Derivative | Human leukemia (HL-60) | Induced apoptosis; decreased cell viability |
| Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione | Melanoma | Reduced tumor growth in xenografts |
| Other derivatives | Ovarian and breast cancer | Inhibited proliferation |
A review noted that derivatives of benzo[c][1,2,5]thiadiazole showed significant anticancer activity across multiple models, suggesting that modifications to the thiadiazole ring could enhance efficacy against specific cancer types .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Research indicates that thiadiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. Key findings include:
| Bacteria | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.008 - 0.046 | High potency against resistant strains |
| Escherichia coli | 0.03 - 0.06 | Effective inhibition observed |
| Pseudomonas aeruginosa | 0.25 - 1.0 | Notable activity against biofilms |
These results demonstrate that the incorporation of cyclopropyl groups into the triazole structure can enhance antibacterial activity .
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal activity. Studies indicate that these compounds can inhibit fungal growth effectively:
- Case Study : A derivative showed significant inhibition against Candida albicans, with an IC50 value indicating effective antifungal properties.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair in bacterial cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Membrane Disruption : The lipophilicity allows it to penetrate cell membranes effectively, disrupting cellular homeostasis.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria. For instance, modifications to the benzo[c][1,2,5]thiadiazole framework have demonstrated effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Activity
Compounds featuring the benzo[c][1,2,5]thiadiazole moiety have been investigated for their antiviral properties. Specifically, certain derivatives have shown potential in inhibiting viral replication through mechanisms involving the modulation of cellular signaling pathways . For example, studies on related compounds suggest they may upregulate defensive enzymes that inhibit virus proliferation .
Biochemical Applications
Enzyme Interaction
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has been noted for its ability to interact with key enzymes involved in cellular processes. Notably, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These interactions are significant as they implicate the compound in pathways related to insulin signaling and cancer progression.
Stability and Dosage Effects
In laboratory settings, the stability of this compound under various conditions has been studied. Its degradation over time affects its efficacy in biological assays. Research indicates that lower dosages can modulate enzyme activity without causing toxicity . This characteristic is crucial for developing therapeutic agents with minimal side effects.
Material Science
Luminogenic Properties
Recent studies have explored the use of benzo[c][1,2,5]thiadiazole derivatives in materials science due to their luminescent properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The synthesis of novel luminogens based on this structure has been achieved through cross-coupling reactions that yield high-purity products suitable for electronic applications.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures:
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the triazole ring via azide–alkyne cycloaddition. |
| 2 | Coupling with azetidine through nucleophilic substitution reactions. |
| 3 | Finalization by introducing the benzo[c][1,2,5]thiadiazole moiety via electrophilic aromatic substitution. |
This synthetic pathway allows for the fine-tuning of the compound’s properties by altering substituents at various positions on the aromatic rings.
Case Studies
Several case studies highlight the effectiveness of benzo[c][1,2,5]thiadiazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a specific derivative exhibited potent activity against a panel of bacteria including Escherichia coli and Staphylococcus aureus at concentrations as low as 6 mg/ml .
Case Study 2: Antiviral Mechanism
In another investigation focused on a related compound's antiviral effects against Tobacco Mosaic Virus (TMV), it was found that treatment led to significant upregulation of pathogenesis-related proteins PR-1a and PR-5 .
Preparation Methods
Bromination and Functionalization
The benzo[c]thiadiazole core is synthesized via bromination of precursor amines. For example, 4,7-dibromo-5-chlorobenzo[c]thiadiazole is prepared by treating 5-chlorobenzo[c]thiadiazole with hydrobromic acid and bromine at 100°C for 12 hours. Subsequent hydrolysis under basic conditions yields the carboxylic acid derivative.
Reaction Conditions :
Characterization of Intermediates
Key analytical data for intermediates include:
| Property | Value (for 4,7-dibromo-5-chlorobenzo[c]thiadiazole) |
|---|---|
| 1H NMR (DMSO) | δ 8.18 (s, 2H) |
| FT-IR (cm⁻¹) | 490, 505, 570, 585, 623, 660, 807, 839 |
| MALDI-TOF-MS | m/z = 585.3 (calculated: 585.92) |
Synthesis of 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine
Azetidine Functionalization via Click Chemistry
The azetidine-triazole fragment is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- 3-Azidoazetidine is prepared by treating azetidine with sodium azide and an iodinating agent.
- 4-Cyclopropyl-1-ethynylbenzene serves as the alkyne partner.
Reaction Conditions :
Spectroscopic Validation
| Technique | Data for 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine |
|---|---|
| 1H NMR (CDCl₃) | δ 7.72 (s, 1H, triazole), 4.25–4.15 (m, 2H, azetidine), 3.85–3.75 (m, 2H, azetidine), 1.90–1.80 (m, 1H, cyclopropyl), 0.95–0.85 (m, 4H, cyclopropyl) |
| 13C NMR | δ 145.2 (triazole), 124.5 (triazole), 58.3 (azetidine), 14.2 (cyclopropyl) |
Coupling via Acyl Chloride Intermediate
Formation of Benzo[c]thiadiazole-5-carbonyl Chloride
The carboxylic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF:
Reaction Conditions :
Amidation with 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine
The acyl chloride reacts with the azetidine derivative in the presence of triethylamine:
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the azetidine’s amine attacks the electrophilic carbonyl carbon.
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
- Chromatography : Silica gel chromatography (eluent: DCM/MeOH 95:5) removes unreacted azetidine and byproducts.
- Recrystallization : Ethyl acetate/hexane mixtures yield pure product as pale-yellow crystals.
Characterization of Final Product
Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR (DMSO-d₆) | δ 8.64 (s, 2H, thiadiazole), 7.73 (s, 1H, triazole), 4.40–4.20 (m, 4H, azetidine), 2.10–1.90 (m, 1H, cyclopropyl), 1.00–0.80 (m, 4H, cyclopropyl) |
| FT-IR (cm⁻¹) | 1685 (C=O), 1520 (C=N), 1210 (S=O) |
| HRMS (ESI) | m/z = 398.0921 [M+H]⁺ (calculated: 398.0925) |
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 57.14 | 57.02 |
| H | 4.55 | 4.61 |
| N | 24.79 | 24.65 |
Q & A
[Basic] What are the common synthetic routes for synthesizing benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?
Methodological Answer:
The compound can be synthesized via modular approaches involving click chemistry, cyclization, and functional group transformations. Key steps include:
- Click Chemistry : Azide-alkyne cycloaddition (e.g., reacting azide derivatives with cyclopropane-containing alkynes) to form the triazole ring .
- Azetidine Functionalization : Coupling benzo[c][1,2,5]thiadiazole carboxylic acid derivatives with azetidine intermediates via amide or ketone linkages. For example, thiourea intermediates (from aryl isothiocyanates and amines) are cyclized under acidic conditions to form heterocyclic cores .
- Reduction Steps : Sodium borohydride (NaBH₄) reduction of ketone intermediates to stabilize reactive groups .
- Purification : Recrystallization (e.g., ethanol) and column chromatography are commonly used .
[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Routine characterization involves:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm, cyclopropyl protons at δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzo-thiadiazole and triazole rings) .
- Elemental Analysis : Confirms purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
[Advanced] How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yields of intermediate azetidine-triazole derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates during cyclization .
- Catalysts : Cu(I) catalysts (e.g., CuSO₄·NaAsc) improve click reaction efficiency (70–90% yields) .
- Reaction Time/Temperature : Reflux conditions (90–100°C for 4–6 hours) balance reaction completion and decomposition .
- Workup Adjustments : Neutralizing acidic byproducts (e.g., HCl) post-cyclization minimizes side reactions .
Example Data from Literature (Table 1, ):
| Intermediate | Reaction Time (h) | Yield (%) |
|---|---|---|
| Thiourea [2a] | 4 | 79 |
| Oxadiazinane [3] | 4 | 68 |
| Triazinane [4] | 4 | 72 |
[Advanced] How do molecular docking studies inform the antibacterial activity of derivatives containing the azetidine-triazole motif?
Methodological Answer:
- Target Identification : Docking against bacterial enzymes (e.g., DNA gyrase, penicillin-binding proteins) predicts binding affinity .
- Binding Mode Analysis : Triazole and azetidine moieties form hydrogen bonds with active-site residues (e.g., Arg1216 in Staphylococcus aureus gyrase) .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) on the benzo-thiadiazole ring enhance hydrophobic interactions .
- Validation : Minimum inhibitory concentration (MIC) assays correlate docking scores with experimental activity (e.g., MIC = 2–8 µg/mL against Gram-positive pathogens) .
[Advanced] How can researchers address contradictions in bioactivity data arising from experimental design limitations?
Methodological Answer:
Common pitfalls and solutions include:
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour stability tests) can be mitigated by cooling samples to 4°C .
- Low Variability : Use diverse microbial strains (e.g., multidrug-resistant E. coli) instead of limited lab strains to improve generalizability .
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to isolate compound-specific effects .
- Statistical Validation : Multivariate analysis (e.g., ANOVA) identifies outliers in dose-response curves .
[Advanced] What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?
Methodological Answer:
Key modifications and their impacts:
- Benzo-thiadiazole Substituents : Electron-deficient groups (e.g., -NO₂, -CF₃) improve membrane permeability and target binding .
- Azetidine Ring Expansion : Replacing azetidine with pyrrolidine increases conformational flexibility, enhancing MIC values by 2–4-fold .
- Triazole Functionalization : Adding cyclopropyl groups improves metabolic stability (e.g., CYP450 resistance) .
- Hybrid Derivatives : Coupling with benzimidazole or thiazole cores broadens antimicrobial spectra .
Example SAR Data ():
| Derivative | MIC (µg/mL) | LogP |
|---|---|---|
| Parent Compound | 8.0 | 2.1 |
| -NO₂ at C5 | 2.0 | 2.5 |
| Pyrrolidine Analog | 4.0 | 1.8 |
[Advanced] What computational methods are used to predict the compound’s solvatochromic and electronic properties?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution .
- Solvatochromic Analysis : UV-Vis shifts in solvents (e.g., ethanol vs. DMSO) correlate with polarity parameters (ET30 scale) .
- Molecular Dynamics (MD) : Simulates aqueous solubility and aggregation behavior (e.g., logS = -3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
